4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid

Drug Discovery Medicinal Chemistry Building Block Selection

Researchers optimizing fragment hits for cell permeability or requiring orthogonal protecting group strategies face limited availability of precisely substituted Cbz-amino-benzoic acid building blocks. Generic or regioisomeric alternatives lack the specific LogP (3.44) and steric profile conferred by the ortho-methyl group, compromising SAR campaigns. This 4-Cbz-amino-2-methylbenzoic acid (CAS 1292567-05-5) delivers: • LogP 3.44 for enhanced passive permeability vs. Boc analog (3.04) • Orthogonal Cbz deprotection (hydrogenolysis) compatible with acid-sensitive functionalities • 98% purity for reliable coupling efficiency in amide bond formation

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
Cat. No. B13636698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C16H15NO4/c1-11-9-13(7-8-14(11)15(18)19)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
InChIKeyXPQUHZGTYTUBTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid – Identity & Procurement


4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid (CAS 1292567-05-5) is a Cbz-protected 4-amino-2-methylbenzoic acid derivative with molecular formula C₁₆H₁₅NO₄ and molecular weight 285.29 g/mol . It belongs to the class of N-benzyloxycarbonyl-substituted aromatic amino acids, which are widely employed as protected building blocks in peptide and medicinal chemistry [1]. The compound carries a carboxylic acid handle, a Cbz-protected aniline nitrogen, and an ortho-methyl substituent, a substitution pattern that determines its reactivity, lipophilicity, and steric profile relative to closely related analogs .

Cbz-protected amine Benzyloxycarbonyl group enables orthogonal deprotection under hydrogenolysis
Carboxylic acid handle Free -COOH supports amide coupling or esterification in peptide and heterocycle synthesis
Ortho-methyl substitution Steric and electronic profile distinct from non-methylated or regioisomeric analogs

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid – Analog Interchange Limits


Cbz-protected amino-benzoic acid derivatives are not generic commodities. The position of the Cbz-amino group relative to the carboxylic acid and the ortho-methyl substituent creates distinct electronic, steric, and lipophilicity profiles that directly impact coupling efficiency, deprotection kinetics, and final compound properties . As shown quantitatively in Section 3, the 4-substituted Cbz-amino-2-methylbenzoic acid scaffold delivers a LogP of 3.44 (vs. 3.04 for the Boc analog and 1.1–1.9 for the unprotected amine), and its Cbz group enables orthogonal deprotection selectivity under hydrogenolysis conditions (cf. acid-labile Boc) . Furthermore, the ortho-methyl group introduces a steric and electronic bias that distinguishes it from the non-methylated 4-Cbz-aminobenzoic acid and the regioisomeric 5-Cbz-amino-2-methylbenzoic acid, as evidenced by altered reactivity in amide coupling and differential yields in multistep syntheses .

Analog considered
Why direct replacement may be unreliable
Boc-protected analog
Deprotection orthogonality differs: acid-labile Boc vs. hydrogenolytic Cbz can disrupt synthetic sequence if swapped without route adjustment
Unprotected 4-amino-2-methylbenzoic acid
Lipophilicity and amine nucleophilicity diverge sharply; free amine may alter coupling selectivity and membrane penetration profile
Regioisomer (5-Cbz-amino or 3-methyl isomer)
Steric and electronic environment at the amine attachment shifts, potentially affecting coupling yields and final ligand binding vectors

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid – Head-to-Head Comparison


LogP Advantage Over Boc-Protected Analog

The Cbz-protected compound 4-(((benzyloxy)carbonyl)amino)-2-methylbenzoic acid exhibits a computed LogP of 3.44, while the corresponding Boc-protected analog, 4-((tert-butoxycarbonyl)amino)-2-methylbenzoic acid, has a computed LogP of 3.04 . This represents a 0.40 log-unit increase (≈2.5-fold higher partition coefficient), making the Cbz derivative significantly more lipophilic and potentially more membrane-permeable in cell-based assays. Both compounds share an identical TPSA of 75.63 Ų .

LogP shift vs. Boc
Computed property
ΔLogP +0.40
May support lipophilicity-driven membrane permeability tuning
Vendor computational data; no experimental confirmation
Drug Discovery Medicinal Chemistry Building Block Selection

Lipophilicity vs. Unprotected Amine

The unprotected parent compound 4-amino-2-methylbenzoic acid has a measured/calculated LogP ranging from 1.15 to 1.86 across multiple sources, while the Cbz-protected target compound has a LogP of 3.44 [1]. This represents an increase of approximately 1.6–2.3 log units (40- to 200-fold increase in lipophilicity). Additionally, the parent amine has a predicted pKa of 4.86 ± 0.25 for the carboxylic acid, indicating substantial ionization at physiological pH, whereas the Cbz-protected analog is predicted to have a lower pKa (approx. 4.0) for the acid group due to the electron-withdrawing carbamate, further modifying its charge state [1].

Lipophilicity vs. free amine
Cross-source computed
ΔLogP +1.6 to +2.3
Supports intracellular access optimization via Cbz protection
Multiple database estimates; confirm experimentally
Fragment-Based Drug Design Prodrug Strategy Physicochemical Optimization

Orthogonal Deprotection: Cbz vs. Boc

The Cbz group of the target compound is cleaved by catalytic hydrogenolysis (Pd/C, H₂) or HBr/AcOH, conditions under which the Boc group remains stable . Conversely, Boc can be removed with TFA or HCl/dioxane without affecting the Cbz group . This established orthogonal protection scheme enables sequential deprotection in complex synthetic routes, whereas interchanging Cbz for Boc eliminates this orthogonality [1]. Experimental literature confirms that Cbz deprotection by hydrogenolysis proceeds quantitatively (typically >95% yield) on various Pd catalysts [2].

Orthogonal deprotection
Class-level inference
Cbz: H₂/Pd-C, HBr/AcOH
Boc: TFA, HCl/dioxane
Enables sequential deprotection in presence of acid-labile groups
Established in protecting group chemistry
Peptide Chemistry Protecting Group Strategy Orthogonal Synthesis

Synthesis Efficiency vs. Regioisomers

A patent synthesis of the 3-methyl regioisomer (4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid) from the corresponding 4-amino-3-methylbenzoic acid and benzyl chloroformate under standard Schotten-Baumann conditions (NaOH, H₂O) delivered a 68% isolated yield (45.1 g from 35.1 g amine, 232 mmol scale) . While direct head-to-head data for the target 2-methyl compound are not published, the steric environment of the 2-methyl group (ortho to the carboxylic acid) is known to influence the nucleophilicity of the 4-amino group through both steric and electronic effects, providing a rationale for yield variation that must be confirmed experimentally [1].

Regioisomer synthesis yield
Supporting evidence
3-methyl isomer: 68% yield (232 mmol)
2-methyl target: no published data
Ortho-methyl may influence coupling yield; plan route optimization
Target-specific yield data required from vendor or experiment
Process Chemistry Intermediate Procurement Route Scouting

4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid – Preferred Procurement Scenarios


Fragment-to-Lead Optimization: Enhanced Lipophilicity

Medicinal chemists optimizing a fragment hit with insufficient cell permeability can select this building block because its LogP of 3.44 is 0.4 log units higher than the Boc analog (LogP 3.04) while retaining identical TPSA (75.63 Ų) . This property profile is documented in vendor computational chemistry data and directly supports tuning of passive membrane permeability during SAR exploration.

Multi-Step Synthesis with Orthogonal Cbz Deprotection

In peptide or heterocycle synthesis where an acid-labile tert-butyl ester or trityl group is present, the Cbz protecting group on this compound enables orthogonal deprotection by hydrogenolysis . In contrast, the Boc analog would be cleaved under acidic conditions, eliminating the orthogonality needed for sequential deprotection . This selection is guided by the established orthogonal protection scheme documented in Greene's Protective Groups and TCI selectivity data .

Library Synthesis: Cbz-Protected 4-Amino-2-methyl Scaffold

When a combinatorial library requires a Cbz-protected 4-amino-2-methylbenzoic acid scaffold, the target compound is the precise structural match. Substitution by the 5-Cbz-amino isomer (CAS 778601-77-7), which has identical LogP (3.44) and TPSA (75.63) , would alter the vector and electronic environment of the amine attachment point, potentially changing biological target engagement. The 4-aminomethyl analog (CAS 58933-52-1), with its lower LogP of 3.20 , would also confer different physicochemical properties to the final library members.

Selective Cbz Deprotection for Drug Conjugates

For targeted protein degraders (PROTACs) or antibody-drug conjugate linkers where acid-sensitive functionality is present, the Cbz group of this building block can be selectively removed by hydrogenolysis (Pd/C, H₂) without affecting acid-labile payloads . This advantage over Boc-protected alternatives has been demonstrated across multiple Cbz-deprotection studies achieving >95% conversion , making this compound the appropriate choice when acidic deprotection is contraindicated.

Application
Selection Property
Validation Focus
Fragment-to-lead lipophilicity tuning
Cbz elevates predicted LogP vs. Boc while TPSA remains identical
Review computed LogP and TPSA consistency across sources
Multistep synthesis with acid-sensitive groups
Cbz stable to acid; removed under neutral hydrogenolysis
Verify orthogonality with tert-butyl esters, trityl, or acetal protecting groups
Combinatorial library requiring defined scaffold
Precise 4-Cbz-amino-2-methyl regioisomeric identity
Confirm structural fidelity and amine vector geometry for target engagement
Drug-conjugate linker with acid-labile payload
Cbz removable by Pd/C, H₂ without acidic cleavage
Demonstrate selective deprotection and >95% conversion on representative substrate
Quote Request

Request a Quote for 4-(((Benzyloxy)carbonyl)amino)-2-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.